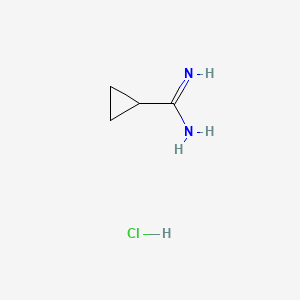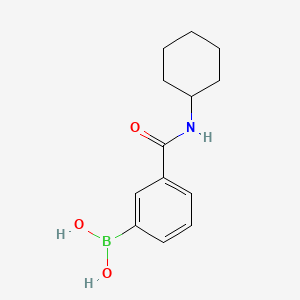
4-(4-Chlorophenoxy)benzoic acid
Overview
Description
4-(4-Chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9ClO3 and a molecular weight of 248.66 . It appears as white to yellow powder, crystals, or white fibrous powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety and a chlorophenoxy moiety . The exact 3D conformer and other related structures can be found in various chemical databases .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 167-171 °C . Other physical and chemical properties such as its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in various chemical databases .
Scientific Research Applications
Degradation and Mineralization Studies
The degradation and mineralization of chlorophenols, such as 4-chlorophenol, using organic oxidants and UV irradiation have been extensively studied. Research has shown effective degradation through various processes involving UV irradiation and different organic oxidants, highlighting the potential for environmental remediation and treatment of contaminated water sources. These studies provide insight into the reaction mechanisms and the efficiency of different methods for dealing with chlorophenol pollutants (Sharma, Mukhopadhyay, & Murthy, 2012).
Advanced Oxidation Processes
Studies on the oxidation of organic compounds in water using chromate as an activator of hydrogen peroxide have shown successful degradation of 4-chlorophenol at a neutral pH. This suggests a potential for broad applications in treating wastewater contaminated with chlorinated compounds. The research demonstrates the effectiveness of the Cr(VI)/H2O2 system in degrading organic pollutants over a wide pH range, offering a promising approach for environmental cleanup (Bokare & Choi, 2010).
Photocatalytic and Electrochemical Degradation
The photocatalytic degradation of chlorophenols, including 4-chlorophenol, using titanium dioxide suspensions under UV light has been investigated for its potential in purifying water. This research is significant for environmental applications, particularly in the treatment of water contaminated with hazardous organic compounds (Matthews, 1990).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of new compounds containing the thiadiazole unit, starting from benzoic acids like 4-chlorobenzoic acid, has been conducted. These studies are crucial for advancing the field of organic chemistry and developing new materials with potential applications in various industries (Azeez & Hamad, 2017).
Enzymatic Oxidative Polymerization
Studies on the enzymatic oxidative polymerization of para-imine functionalized phenols, derived from benzoic acids, have shown potential in creating polymers with high thermal stability. This research contributes to the development of new materials and advances in polymer chemistry (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Analytical Methods for Herbicide Detection
Developing analytical methods for detecting chlorophenoxy acid herbicides in various biological specimens is critical for monitoring environmental pollution and aiding in the diagnosis of acute poisoning. Research in this area focuses on improving detection techniques, which is essential for environmental and public health safety (Flanagan & Ruprah, 1989).
Mechanism of Action
While the specific mechanism of action for 4-(4-Chlorophenoxy)benzoic acid is not detailed in the available resources, one compound, CBA (Compound 5; 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), which has a similar structure, is reported to be a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Safety and Hazards
4-(4-Chlorophenoxy)benzoic acid is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . It causes skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
4-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCMTFJWOYNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396560 | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21120-67-2 | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol](/img/structure/B1350675.png)







![2-(1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350695.png)
![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)
![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)